molecular formula C7H7NO3 B070242 3-Methoxy-4-nitrosophenol CAS No. 186194-64-9

3-Methoxy-4-nitrosophenol

Cat. No. B070242
M. Wt: 153.14 g/mol
InChI Key: QCEMLNAQECGBOQ-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrosophenol is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol. It is a derivative of phenol, with a methoxy group (-OCH3) and a nitroso group (-NO) attached to the phenol ring .


Synthesis Analysis

The synthesis of ortho-substituted nitrosophenols, such as 3-Methoxy-4-nitrosophenol, can be achieved through a process involving copper (II) bis (nitrosophenolato) complexes . This method has been applied to a range of substrates, confirming the role of copper in both the formation and protection of the challenging 1,2-substitution pattern .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-nitrosophenol consists of a benzene ring with a methoxy group (-OCH3) attached at the 3rd position and a nitroso group (-NO) attached at the 4th position. The exact structure and properties can be further analyzed using techniques such as X-ray diffraction .

Scientific Research Applications

  • Cobalt Detection in Beer : 3-Methoxy-4-nitrosophenol forms a colored complex with cobalt, useful for determining cobalt in beer in concentrations between 0 and 2 p.p.m. with an accuracy of ±0.02 p.p.m. This method is a modification of Torii's method and is suitable for trace cobalt analysis in beverages (F. Harold & E. Szobolotzky, 1963).

  • Synthesis of Potassium 2,6-di(alkoxycarbonyl)-3-methyl-4-nitroso-5-[pyridin-3(4)-yl]phenolates : Hexasubstituted nitrosophenols with various alkoxy substituents have been synthesized, showing potential for the development of compounds with antiarrhythmic action. The study indicates that these nitrosophenols could lead to new biologically active substances (A. Kukushkin et al., 2015).

  • Synthesis of Arylamides of 2-hydroxy-5-nitroso-4,6-dimethylisophthalic Acid : This study focused on synthesizing persubstituted nitrosophenols containing various substituents, which are readily reduced to aminophenols. These aminophenols could potentially be modified to yield antiarrhythmic derivatives (N. Fedorova et al., 2013).

  • Chelation Studies with Cobalt and Nickel : The study on cobalt(III) and nickel(II) chelates of 3-Methoxy-4-nitrosophenol and similar compounds provides insights into the formation of crystalline complexes. These complexes have potential applications in materials science and coordination chemistry (H. E. Khadem & W. Orabi, 1969).

  • Optical Materials Development : A study focused on the fluorescence, non-linear optical, and mesogenic properties of certain pyrazoline derivatives, including those substituted with 4-nitroso groups. These derivatives exhibit interesting optical properties and could be used in the development of advanced materials (J. Barberá et al., 1998).

  • Reactions with Copper Complexes : Research on the reaction of triphenylphosphine with copper(II) complexes of 3-Methoxy-4-nitrosophenol revealed the formation of various organic products and insights into the reduction of metal complexes. This is significant in the field of inorganic chemistry and materials science (R. Buckley et al., 1983).

Future Directions

The future directions for research on 3-Methoxy-4-nitrosophenol could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. There is also a need for more research on its safety and hazards. The potential applications of 3-Methoxy-4-nitrosophenol in various fields could also be explored .

properties

IUPAC Name

3-methoxy-4-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7-4-5(9)2-3-6(7)8-10/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEMLNAQECGBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435569
Record name 3-methoxy-4-nitrosophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-nitrosophenol

CAS RN

39501-58-1
Record name 3-methoxy-4-nitrosophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (6.9 g, 0.1 mol) dissolved in 15 mL water was added, dropwise, to a solution of 3-methoxyphenol (12.4 g, 0.1 mol) dissolved in propionic acid (100 mL) cooled to -5° to 0° C., at a rate which maintained a temperature of -5° to 0° C. The mixture was stirred for 1 hour to produce a slurry of alkoxy nitrosophenols having a mole ratio of 5-methoxy-2-nitrosophenol to 3-methoxy-4-nitrosophenol of 95:5. Water (85 mL) was added to the slurry and the product was collected by filtration, washed with 60 mL of 50% aqueous propionic acid and then dried to give 10.1 g (66% of theory) of 5-methoxy-2-nitrosophenol which contained approximately 2% of the 3-methoxy-4-nitrosophenol isomer.
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Charalambous, MJ Kensett, JM Jenkins - Inorganica Chimica Acta, 1976 - Elsevier
… ; H, 3.3; N, 7.7; Ni, 16.0%) and a yellow sublimate of 3-methoxy-4-nitrosophenol … from ethanol (charcoal) gave more 3-methoxy-4-nitrosophenol(20%). … and 3methoxy-4-nitrosophenol. …
Number of citations: 3 www.sciencedirect.com
RJ Maleski, M Kluge, D Sicker - Synthetic communications, 1995 - Taylor & Francis
Solid sodium nitrite in anhydrous propionic acid is an effective system for regioselective nitrosation of the subject compounds. High yields of pure 2-nitroso products are obtained rapidly …
Number of citations: 33 www.tandfonline.com
M Ponikvar, JF Liebman - The chemistry of hydroxylamines, oximes …, 2009 - thevespiary.org
Analytical chemistry is a science with applications throughout medicine, industry, environment, and indeed, seemingly all of the sciences. Quoting from the 2007 WebSite of the Division …
Number of citations: 4 www.thevespiary.org

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